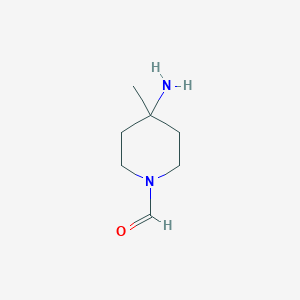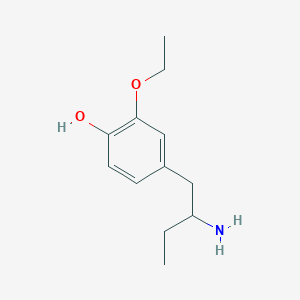
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound with a unique structure that includes a pyrrolone ring, an acetyl group, a chlorinated ethylphenyl group, and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The process may start with the formation of the pyrrolone ring, followed by the introduction of the acetyl group, the chlorinated ethylphenyl group, and the cyclohexyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
The mechanism by which 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical responses. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- include other pyrrolone derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific biological or industrial applications.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C20H24ClNO3 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
3-acetyl-1-(4-chloro-3-ethylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H24ClNO3/c1-3-13-11-15(9-10-16(13)21)22-18(14-7-5-4-6-8-14)17(12(2)23)19(24)20(22)25/h9-11,14,18,24H,3-8H2,1-2H3 |
Clave InChI |
WYBQTLXGYGOSML-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



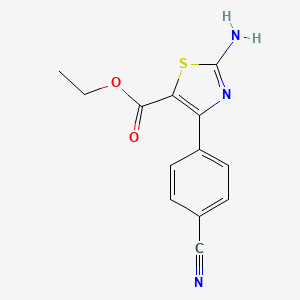
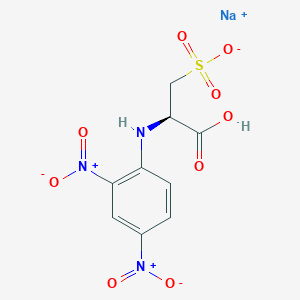
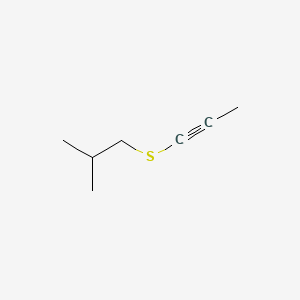


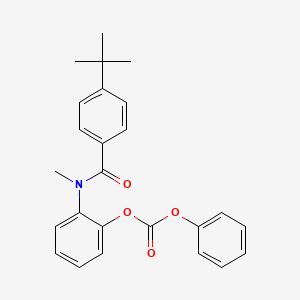
![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)


